molecular formula C15H25Br2ClO2 B1253201 Caespitol CAS No. 50656-64-9

Caespitol

Cat. No. B1253201
CAS RN: 50656-64-9
M. Wt: 432.6 g/mol
InChI Key: ZAULPZAMCNCFDT-SYPGZIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caespitol is a member of oxanes.

Scientific Research Applications

1. Caespitol in Marine Algal Metabolites

Caespitol, identified as a marine algal bisabolene-type metabolite, is significant in the study of sea hares and marine algae. Research on Aplysia dactylomela, a sea hare, highlighted caespitol among other compounds, suggesting its role in the biogenesis of marine algal bisabolene-type metabolites. The irregular network of these compounds, including caespitol, points to a unified biogenetic pathway for naturally occurring marine algal metabolites (Brito et al., 2006).

2. Caespitol in Sesquiterpene Research

Caespitol is notable in the study of sesquiterpenes, particularly from Laurencia caespitosa, a red seaweed. This research emphasizes the isolation and characterization of caespitol and other sesquiterpenes from the alga. The study's findings contribute to understanding the structure and properties of these compounds, which form part of a new class of rearranged terpenoids (Chang et al., 1989).

3. Caespitol in Antimicrobial Agent Synthesis

The modification of caespitol, a naturally occurring phlorophenone antimicrobial agent, has been explored for enhanced in vitro potency. This research delves into the chemical alteration of caespitol to develop derivatives with improved antimicrobial activities, highlighting its potential in pharmaceutical applications (van der Schyf et al., 1986).

properties

CAS RN

50656-64-9

Product Name

Caespitol

Molecular Formula

C15H25Br2ClO2

Molecular Weight

432.6 g/mol

IUPAC Name

(2R,3R,5R)-5-bromo-2-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2,6,6-trimethyloxan-3-ol

InChI

InChI=1S/C15H25Br2ClO2/c1-13(2)10(16)8-12(19)15(4,20-13)9-5-6-14(3,18)11(17)7-9/h9-12,19H,5-8H2,1-4H3/t9-,10+,11-,12+,14-,15+/m0/s1

InChI Key

ZAULPZAMCNCFDT-SYPGZIFDSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C[C@@H]1Br)[C@@]2([C@@H](C[C@H](C(O2)(C)C)Br)O)C)Cl

SMILES

CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C

Canonical SMILES

CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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